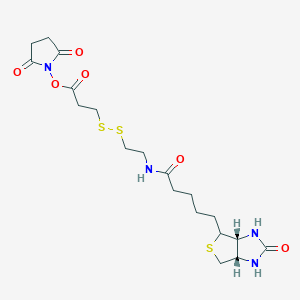
Biotin-SS-NHS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-SS-NHS, also known as sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate, is a thiol-cleavable amine-reactive biotinylation reagent. It is widely used in biochemical and molecular biology applications for labeling proteins, peptides, and other molecules with biotin. The compound features an extended spacer arm that reduces steric hindrance, enhancing the binding efficiency with avidin or streptavidin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biotin-SS-NHS is synthesized through a series of chemical reactions involving the activation of biotin with N-hydroxysuccinimide (NHS) and the incorporation of a disulfide bond. The typical synthetic route involves the following steps:
Activation of Biotin: Biotin is reacted with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form NHS-biotin.
Incorporation of Disulfide Bond: The NHS-biotin is then reacted with a disulfide-containing linker, such as 2-mercaptoethylamine, to introduce the disulfide bond, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and NHS are reacted in controlled environments to ensure high yield and purity.
Purification: The crude product is purified using techniques like recrystallization or chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-SS-NHS primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for biotinylation of proteins and peptides .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), NHS esters, reducing agents like dithiothreitol (DTT).
Conditions: The reaction typically occurs in neutral to basic pH (7-9) and can be performed at temperatures ranging from 4°C to 37°C.
Major Products
The major product of the reaction between this compound and primary amines is a biotinylated protein or peptide. The disulfide bond in the spacer arm allows for reversible labeling, enabling the biotinylated molecule to be cleaved from the biotin group using reducing agents .
Wissenschaftliche Forschungsanwendungen
Biotin-SS-NHS has a wide range of applications in scientific research:
Protein Labeling: Used to biotinylate antibodies and other proteins for immobilization, purification, or detection.
Cell Surface Labeling: Biotinylates only surface proteins of whole cells due to its negatively charged sulfo-NHS group, which prevents it from permeating cell membranes.
Affinity Purification: Facilitates the purification of biotinylated molecules using streptavidin or avidin affinity columns.
Intracellular Labeling: Can be used to label intracellular proteins when dissolved in organic solvents like DMSO or DMF.
Wirkmechanismus
Biotin-SS-NHS exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the ε-amine of lysine residues, resulting in the biotinylation of the target molecule. The disulfide bond in the spacer arm allows for reversible labeling, enabling the biotinylated molecule to be cleaved from the biotin group using reducing agents like DTT .
Vergleich Mit ähnlichen Verbindungen
Biotin-SS-NHS is unique due to its thiol-cleavable disulfide bond and extended spacer arm. Similar compounds include:
NHS-Biotin: Lacks the disulfide bond, making the biotinylation irreversible.
Sulfo-NHS-Biotin: Contains a sulfonate group for increased water solubility but does not have a cleavable spacer arm.
NHS-PEG4-Biotin: Features a polyethylene glycol (PEG) spacer arm for increased solubility and reduced steric hindrance.
This compound stands out due to its reversible labeling capability, making it particularly useful for applications requiring temporary biotinylation .
Eigenschaften
Molekularformel |
C19H28N4O6S3 |
|---|---|
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoate |
InChI |
InChI=1S/C19H28N4O6S3/c24-14(4-2-1-3-13-18-12(11-30-13)21-19(28)22-18)20-8-10-32-31-9-7-17(27)29-23-15(25)5-6-16(23)26/h12-13,18H,1-11H2,(H,20,24)(H2,21,22,28)/t12-,13?,18-/m1/s1 |
InChI-Schlüssel |
LBEDTGQHCFODEH-QSBNIXTBSA-N |
Isomerische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2[C@H]3[C@@H](CS2)NC(=O)N3 |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















